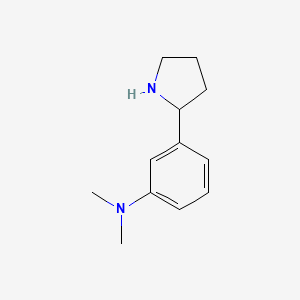
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-3-(pyrrolidin-2-yl)aniline” is a chemical compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon known as "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources. Typically, these properties would include melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is an organic compound that acts as a catalyst in various chemical reactions. It is used to catalyze the formation of a new bond between two molecules, or the breaking of an existing bond. This compound also acts as a reagent in various reactions, allowing the formation of new compounds from existing molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, and to inhibit the formation of free radicals. It has also been shown to have anti-inflammatory and anti-bacterial effects. Additionally, this compound has been shown to have an effect on the metabolism of lipids and proteins, and to have an effect on the synthesis of hormones.
Advantages and Limitations for Lab Experiments
The use of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain, making it an ideal reagent for a variety of experiments. Additionally, this compound is water-soluble, making it easy to use in aqueous solutions. However, this compound is also volatile, making it difficult to use in certain experiments. Furthermore, this compound is a strong acid, and can be corrosive if not handled properly.
Future Directions
The use of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in scientific research is expected to continue to grow in the future. It is likely that this compound will be used in the development of new drugs and agrochemicals, as well as in the synthesis of polymeric materials. Additionally, this compound is expected to be used in the development of new catalysts and reagents for organic synthesis. Finally, this compound is expected to be used in the development of new methods for the synthesis of organic compounds, as well as in the development of new analytical techniques.
Synthesis Methods
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline can be synthesized from pyrrolidine, an organic compound derived from the amino acid lysine, and dimethyl aniline, an aromatic amine. The reaction is carried out in an aqueous solution of dimethyl aniline and pyrrolidine, with an acid catalyst, such as hydrochloric acid, added to the reaction mixture. After the reaction is complete, the product is isolated and purified.
Scientific Research Applications
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is widely used in the synthesis of organic compounds and as a reagent in various reactions. It is used in the preparation of drugs, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, and in the production of polymeric materials. This compound is also used in the production of polymeric films, as a stabilizer for polymeric materials, and as a catalyst in various reactions.
properties
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJCNEGOWWWSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

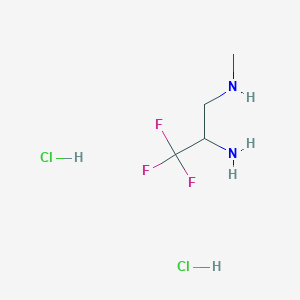
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)
![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2922426.png)
![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)
![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)

![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)
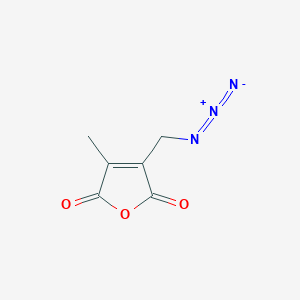
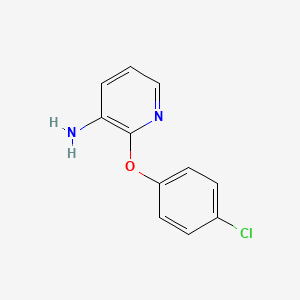
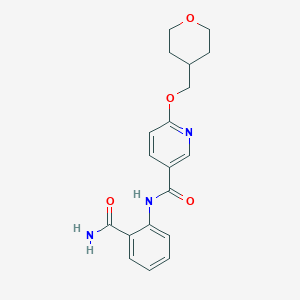
![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)
![2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2922443.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(3-methylbenzyl)propanamide](/img/structure/B2922444.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2922446.png)